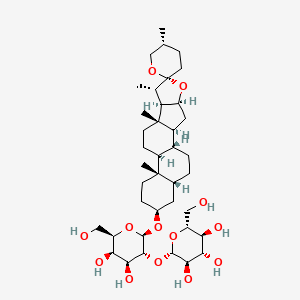![molecular formula C7H9NO5S B1248269 (1R,4S,5S,6S)-4-amino-2-oxo-2λ4-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B1248269.png)
(1R,4S,5S,6S)-4-amino-2-oxo-2λ4-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4S,5S,6S)-4-amino-2-oxo-2λ4-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure and reactivity make it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,5S,6S)-4-amino-2-oxo-2λ4-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid typically involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. Common synthetic routes may involve the use of starting materials such as thiolactones and amino acids, followed by cyclization reactions under controlled conditions. Specific reagents and catalysts are often employed to achieve the desired stereochemistry and functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification methods such as crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,4S,5S,6S)-4-amino-2-oxo-2λ4-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products can be further utilized in different applications or as intermediates in more complex synthetic pathways.
Scientific Research Applications
(1R,4S,5S,6S)-4-amino-2-oxo-2λ4-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an antioxidant and anti-inflammatory compound.
Industry: The compound is utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (1R,4S,5S,6S)-4-amino-2-oxo-2λ4-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity by binding to active sites or altering enzyme conformation. It may also interact with cellular signaling pathways, influencing processes such as oxidative stress response and inflammation.
Comparison with Similar Compounds
Similar Compounds
Thiabicyclo[3.1.0]hexane Derivatives: Compounds with similar bicyclic structures but different functional groups.
Amino Acid Derivatives: Compounds derived from amino acids with modifications to their side chains.
Uniqueness
The uniqueness of (1R,4S,5S,6S)-4-amino-2-oxo-2λ4-thiabicyclo[310]hexane-4,6-dicarboxylic acid lies in its specific stereochemistry and the presence of both amino and carboxylic acid functional groups
Properties
Molecular Formula |
C7H9NO5S |
|---|---|
Molecular Weight |
219.22 g/mol |
IUPAC Name |
(1R,4S,5S,6S)-4-amino-2-oxo-2λ4-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid |
InChI |
InChI=1S/C7H9NO5S/c8-7(6(11)12)1-14(13)4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+,14?/m1/s1 |
InChI Key |
PYCDNJSXQRXRFH-BPOMBSSQSA-N |
Isomeric SMILES |
C1[C@]([C@@H]2[C@H]([C@@H]2S1=O)C(=O)O)(C(=O)O)N |
Canonical SMILES |
C1C(C2C(C2S1=O)C(=O)O)(C(=O)O)N |
Synonyms |
4-aminho-2-thiabicyclo(3.1.0)hexane-4,6-dicarboxylic acid LY 404039 LY 404040 LY-404039 LY-404040 LY404039 LY404040 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1R,10R)-12-methyl-1-phenyl-8,12-diazatricyclo[8.2.1.02,7]trideca-2,4,6-triene-9,11-dione](/img/structure/B1248190.png)



![4-Hydroxy-7-methoxy-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1248201.png)





![5-[(3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)(2-sulfophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B1248211.png)
